![molecular formula C10H14F2N2 B3174477 N-[2-氨基-1-(3,4-二氟苯基)乙基]-N,N-二甲胺 CAS No. 953754-97-7](/img/structure/B3174477.png)

N-[2-氨基-1-(3,4-二氟苯基)乙基]-N,N-二甲胺

描述

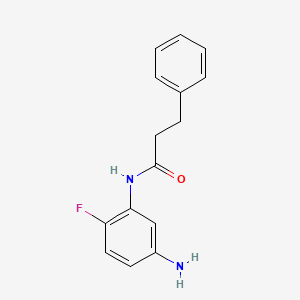

“N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-dimethylamine” is an organic compound. It contains a total of 34 bonds, including 16 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 tertiary amine (aliphatic) . The molecular formula of this compound is C10H14F2N2 .

Synthesis Analysis

The synthesis of similar compounds often involves various chemical reactions. For instance, the Dimroth rearrangement, which involves the isomerization of heterocycles, has been used in the synthesis of condensed pyrimidines . Another example is the bioreductive production of (1S)-2-chloro-1-(3,4-difluorophenyl) ethanol, where an inventory of ketoreductases from Chryseobacterium sp. CA49 were rescreened, and ChKRED20 was found to catalyze the reduction of the ketone precursor with excellent stereoselectivity .Molecular Structure Analysis

The molecular structure of “N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-dimethylamine” includes a six-membered ring, a primary amine (aliphatic), and a tertiary amine (aliphatic) . The molecular weight of this compound is 200.2283664 .Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For instance, the Dimroth rearrangement, a type of isomerization of heterocycles, has been used in the synthesis of condensed pyrimidines . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-dimethylamine” include a molecular weight of 200.2283664 . More specific properties such as melting point, boiling point, and density were not found in the search results.科学研究应用

在水中的形成和破坏的动力学和机理

对相关二甲胺(例如 N-亚硝基二甲胺 (NDMA))的研究重点是了解它们在水处理过程中的形成和降解机理。研究了二甲胺与各种消毒剂(如二氧化氯、臭氧和羟基自由基)的反应动力学,以减轻在水消毒过程中已知致癌物 NDMA 的形成。这项研究对于开发更安全的水处理方法以防止产生有害副产物至关重要 (Sharma,2012)。

在神经退行性疾病中的潜在作用

阿尔茨海默病研究中的淀粉样蛋白成像利用化合物检测大脑中的淀粉样斑块,这表明阿尔茨海默病的进展。针对 PET 扫描与淀粉样蛋白结合的放射性配体的研究是一个例子,说明二甲胺化合物的衍生物如何应用于神经退行性疾病研究,突出了这些化合物在诊断应用中的潜力 (Nordberg,2007)。

在植物生物学中的作用

对植物生物学的研究已经确定了 1-氨基环丙烷-1-羧酸 (ACC) 等化合物,虽然它与 N-[2-氨基-1-(3,4-二氟苯基)乙基]-N,N-二甲胺没有直接关系,但说明了氨基化合物在调节植物生长和胁迫反应中的重要性。这些研究表明了潜在的农业应用,包括作物的生长调节和胁迫缓解 (Van de Poel & Van Der Straeten,2014)。

属性

IUPAC Name |

1-(3,4-difluorophenyl)-N,N-dimethylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2N2/c1-14(2)10(6-13)7-3-4-8(11)9(12)5-7/h3-5,10H,6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULCFBIWGKOTRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CN)C1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide](/img/structure/B3174464.png)

![2-[2-(3-Fluorophenyl)ethoxy]acetic acid](/img/structure/B3174479.png)

![1-{3-[(2-Furylmethoxy)methyl]phenyl}methanamine](/img/structure/B3174500.png)